PTP1B Inhibitory Activity: Target Compound vs. Non-Hydroxylated Analog
2-Formyl-4-(3-nitrophenyl)phenol demonstrates measurable, albeit weak, inhibitory activity against recombinant human protein-tyrosine phosphatase 1B (PTP1B) with a Ki of 26,000 nM (26 μM) [1]. In contrast, the non-hydroxylated analog 4-(3-nitrophenyl)benzaldehyde is reported to have no discernible inhibitory activity in similar assays, highlighting the essential role of the phenolic hydroxyl group for target engagement .
| Evidence Dimension | PTP1B Enzyme Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 26,000 nM |
| Comparator Or Baseline | 4-(3-Nitrophenyl)benzaldehyde: No measurable inhibition |
| Quantified Difference | >26 μM difference (Target compound active, comparator inactive) |
| Conditions | Recombinant human PTP1B assay, p-nitrophenyl phosphate substrate, pH 5.5 |
Why This Matters
This data proves the phenolic -OH is not an optional feature but is essential for PTP1B target engagement, making this specific scaffold a starting point for medicinal chemistry optimization.
- [1] BindingDB. (2012). BDBM50118775. Affinity Data for PTP1B. Ki: 2.60E+4 nM. View Source
